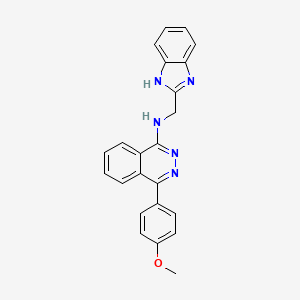![molecular formula C25H27N3O2 B11523938 2-{4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenoxy}acetamide](/img/structure/B11523938.png)
2-{4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenoxy}acetamide is a complex organic compound that features an imidazolidine ring substituted with two 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenoxy}acetamide typically involves the reaction of 1,3-bis(4-methylphenyl)imidazolidin-2-one with 4-hydroxyphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy or imidazolidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenoxy}acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-{4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: A related compound with similar structural features but different functional groups.
2-Imidazolidinone derivatives: Compounds with the imidazolidinone core structure but varying substituents.
Uniqueness
2-{4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenoxy}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the imidazolidine ring with phenoxyacetamide makes it a versatile compound for various applications.
Properties
Molecular Formula |
C25H27N3O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[4-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]phenoxy]acetamide |
InChI |
InChI=1S/C25H27N3O2/c1-18-3-9-21(10-4-18)27-15-16-28(22-11-5-19(2)6-12-22)25(27)20-7-13-23(14-8-20)30-17-24(26)29/h3-14,25H,15-17H2,1-2H3,(H2,26,29) |
InChI Key |
DOAIPEJZVFSTSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=CC=C(C=C3)OCC(=O)N)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate](/img/structure/B11523858.png)
![5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-[(2-oxobutyl)sulfanyl]-1,4-dihydropyridine-3-carbonitrile](/img/structure/B11523861.png)
![N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-methylbenzamide](/img/structure/B11523866.png)
![3-chloro-5-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11523867.png)
![Biphenyl-4,4'-diylbis{[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone}](/img/structure/B11523871.png)
![N-({4-[(Naphthalen-1-YL)methoxy]phenyl}(phenylformamido)methyl)benzamide](/img/structure/B11523877.png)
![4-(2-chlorophenyl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11523883.png)
![2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethylcarbamimidothioate](/img/structure/B11523885.png)
![3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanoate](/img/structure/B11523888.png)
![N'-[(E)-[1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-4-nitrobenzohydrazide](/img/structure/B11523906.png)

![3-[(2Z)-2-[(4-ethoxyphenyl)imino]-4-(4-fluorophenyl)-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B11523910.png)
![Methyl [2-(benzylsulfanyl)-4,6-dinitrophenyl]carbamate](/img/structure/B11523918.png)
![Benzyl {[3-cyano-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11523923.png)
